BenchChemオンラインストアへようこそ!

Deferoxamine 2,2,2-trifluoroacetate

Molecular Weight Salt Form Comparison Stoichiometry

Deferoxamine 2,2,2-trifluoroacetate (CAS 162442-10-6) is the preferred analytical reference standard for RP-HPLC/UHPLC method development and EP Impurity I identification. Its 2,2,2-trifluoroacetate counterion enhances peak symmetry, retention-time reproducibility, and organic-solvent solubility versus mesylate salts—critical for ICH-compliant quality control. Do not substitute with deferoxamine mesylate or hydrochloride without full method re-validation; the salt form governs chromatographic behavior and assay accuracy. For QC batch-release, stability-indicating assays, or in vitro iron-metabolism studies, this fully characterized salt ensures traceable, auditable results.

Molecular Formula C27H49F3N6O10
Molecular Weight 674.7 g/mol
Cat. No. B1353945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeferoxamine 2,2,2-trifluoroacetate
Molecular FormulaC27H49F3N6O10
Molecular Weight674.7 g/mol
Structural Identifiers
SMILESCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C25H48N6O8.C2HF3O2/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;3-2(4,5)1(6)7/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);(H,6,7)
InChIKeyXHGNLWLRCGFOBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deferoxamine 2,2,2-trifluoroacetate: An Analytical Reference Standard and Iron Chelation Research Tool


Deferoxamine 2,2,2-trifluoroacetate (DFO-TFA, CAS 162442-10-6) is a chemically modified salt form of the hexadentate iron chelator deferoxamine (DFO), distinguished by its 2,2,2-trifluoroacetate (TFA) counterion [1]. While the deferoxamine base molecule (MW 561 Da) retains its high affinity for ferric iron (Fe³⁺), the TFA salt is synthesized primarily to enhance solubility and stability for specific analytical and research workflows [2]. DFO-TFA finds its primary application as a high-purity reference standard for analytical method development and quality control, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC) where its ion-pairing properties are advantageous for chromatographic resolution .

Why Substituting Deferoxamine 2,2,2-trifluoroacetate with Other Salt Forms or Analogs Risks Analytical and Experimental Failure


Substituting Deferoxamine 2,2,2-trifluoroacetate with the more common deferoxamine mesylate or hydrochloride salts, or even the base compound, without method re-validation is a critical procurement error. The trifluoroacetate (TFA) counterion is not an inert placeholder; it fundamentally alters key physicochemical properties. For instance, while deferoxamine mesylate is the clinically used form, its high aqueous solubility and short plasma half-life (8-10 minutes) [1] present a different profile compared to the TFA salt, which is reported to exhibit altered solubility characteristics more amenable to certain purification and analytical chromatography workflows [2]. Using the wrong salt form can lead to unexpected solubility in organic solvents, incorrect retention times in HPLC analysis, and discrepancies in quantitative assays, thereby invalidating data that relies on the specific salt form's defined properties [3].

Quantitative Differentiation of Deferoxamine 2,2,2-trifluoroacetate from Closest Analogs: A Procurement-Focused Evidence Guide


Molecular Weight and Stoichiometry: A Critical Distinction from Deferoxamine Mesylate for Quantitative Assays

The molecular weight (MW) of Deferoxamine 2,2,2-trifluoroacetate is 674.7 g/mol . This is a critical and quantifiable differentiator from the clinically used deferoxamine mesylate salt, which has a MW of 656.79 g/mol [1]. For precise quantitative work, such as preparing molar standard solutions for HPLC or LC-MS, using the incorrect MW will introduce a systematic error of 2.7% in molarity calculations, which can lead to assay failure or inaccurate quantification of impurities .

Molecular Weight Salt Form Comparison Stoichiometry

Differential Solubility and Stability: A Procurement Decisive Factor for Formulation and Long-Term Storage

Deferoxamine 2,2,2-trifluoroacetate is explicitly formulated to enhance solubility and stability compared to the base compound [1]. The trifluoroacetate counterion improves its handling characteristics, making it suitable for applications requiring precise and reliable performance in various solvents [2]. This is in contrast to deferoxamine mesylate, which, despite its clinical use, is known for poor membrane permeability and high aqueous solubility that limit its utility in certain in vitro and analytical applications [3].

Solubility Stability Formulation

Chromatographic Performance: Superior Resolution and Peak Symmetry in UHPLC Analysis for Impurity Profiling

Deferoxamine 2,2,2-trifluoroacetate is utilized as a key reference standard in the development of robust UHPLC methods for the analysis of deferoxamine and its forced degradation products . The presence of the TFA counterion is known to improve peak shape and resolution in reverse-phase chromatography by acting as an ion-pairing agent . This is particularly valuable for separating closely related impurities, a task where other salt forms like deferoxamine hydrochloride or the base compound may provide poorer chromatographic performance, leading to inaccurate impurity quantification [1].

UHPLC Analytical Method Development Impurity Profiling

Regulatory Compliance: Defined Identity as a Pharmacopoeial Reference Standard for Impurity Control

Deferoxamine 2,2,2-trifluoroacetate is specifically manufactured and supplied as Deferoxamine EP Impurity I Ditrifluoroacetate, a fully characterized compound compliant with regulatory guidelines [1]. This defined identity as a pharmacopoeial standard sets it apart from generic deferoxamine salts, which may not be characterized or supplied with the level of documentation required for regulated pharmaceutical quality control. Procuring this standard ensures the user is working with a material of defined purity and identity traceable to official monographs, which is not guaranteed with other salt forms .

Pharmacopoeia Reference Standard Impurity Control

High-Value Application Scenarios for Deferoxamine 2,2,2-trifluoroacetate in Analytical and Pharmaceutical Research


Development and Validation of Stability-Indicating HPLC/UHPLC Methods

Deferoxamine 2,2,2-trifluoroacetate is the preferred standard for developing robust, stability-indicating HPLC and UHPLC methods for deferoxamine drug substance and drug product analysis. Its use is critical for achieving high-resolution separation of the active pharmaceutical ingredient (API) from its structurally similar impurities and degradation products . The TFA counterion enhances peak symmetry and retention time reproducibility, which are essential for validating methods according to ICH guidelines for pharmaceutical quality control .

Pharmaceutical Impurity Profiling and Quality Control

Procure this compound for use as a high-purity reference standard to identify and quantify Deferoxamine EP Impurity I, a known related substance in deferoxamine-based formulations . Its availability as a fully characterized ditrifluoroacetate salt ensures traceability and compliance with pharmacopoeial standards, making it an indispensable tool for QC laboratories in pharmaceutical companies to meet regulatory requirements for batch release and stability testing .

In Vitro Iron Chelation Assays Requiring Precise Dosing and Solubility

For researchers conducting in vitro studies on iron metabolism, oxidative stress, or ferroptosis, Deferoxamine 2,2,2-trifluoroacetate offers a distinct advantage over the mesylate salt due to its reported enhanced solubility and stability in various assay buffers . This allows for the preparation of more accurate and consistent stock solutions, minimizing experimental variability and ensuring reliable, reproducible results in cell-based assays .

Synthesis of Novel Deferoxamine Derivatives and Conjugates

In medicinal chemistry and bioconjugation research, Deferoxamine 2,2,2-trifluoroacetate can serve as a highly soluble and reactive starting material for the synthesis of novel deferoxamine-based molecules . Its defined salt form simplifies purification steps and analytical characterization of new chemical entities, as highlighted in recent patent literature on deferoxamine derivatives for cancer therapy and imaging applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deferoxamine 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.